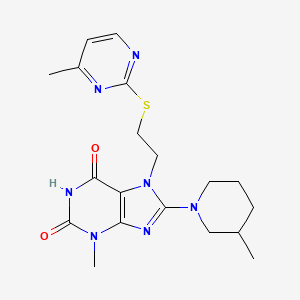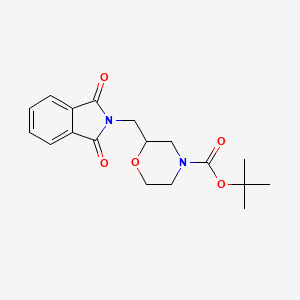
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate
Übersicht
Beschreibung
“tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C18H22N2O5 . It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Click Chemistry for Amino Acid Derivatives : Patil & Luzzio (2017) demonstrated the use of a tert-butyl derivative in click chemistry for synthesizing triazolylalanine analogues. This process involves selective alkylation and click reactions, leading to a range of N-isoindolinyl-1,2,3-triazolylalanine derivatives as free carboxylic acids, which are significant in the development of unnatural amino acid derivatives (Patil & Luzzio, 2017).
Hydroformylation of Oxazoline Derivatives : Kollár & Sándor (1993) reported on the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, yielding formyl products important for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Antimicrobial Amides Synthesis : Nagavelli et al. (2014) synthesized new amides of Thiomorpholine carboxylate, showing moderate to good antibacterial and antifungal activity. This research highlights the potential of tert-butyl derivatives in developing new antimicrobial agents (Nagavelli et al., 2014).
Applications in Organic Chemistry and Material Science
Synthesis of Cyclohexadienes : Komissarov et al. (1991) explored the unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, demonstrating the role of tert-butyl derivatives in creating materials with unique thermal properties (Komissarov et al., 1991).
Crystal Structure Analysis : Wang et al. (2011) studied the crystal structure of a tert-butyl morpholine carboxylate compound, providing insights into molecular interactions and structural characteristics vital for the development of new chemical entities (Wang et al., 2011).
Solar Cell Improvement : Wu et al. (2009) utilized carboxylated cyanine dyes, containing tert-butyl derivatives, in dye-sensitized solar cells to enhance photoelectric conversion efficiency. This research demonstrates the application of these compounds in renewable energy technologies (Wu et al., 2009).
Novel Synthesis and Pharmacological Insights
Chemoselective Tert-Butyloxycarbonylation : Ouchi et al. (2002) discussed the use of a novel tert-butoxycarbonylation reagent for chemoselective reactions, highlighting the versatility of tert-butyl derivatives in organic synthesis (Ouchi et al., 2002).
p38alpha MAP Kinase Inhibitor Study : Regan et al. (2003) explored the structure-activity relationships of a tert-butyl pyrazolyl compound, providing valuable information for the development of treatments for autoimmune diseases (Regan et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that “(N-BOC-Morpholin-2-yl)methyl phthalimide” could potentially interact with a variety of cellular targets.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “(N-BOC-Morpholin-2-yl)methyl phthalimide” might affect. Given the wide range of activities associated with indole derivatives , it’s likely that the compound could influence multiple pathways.
Result of action
The molecular and cellular effects of “(N-BOC-Morpholin-2-yl)methyl phthalimide” would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities , so the compound could potentially have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

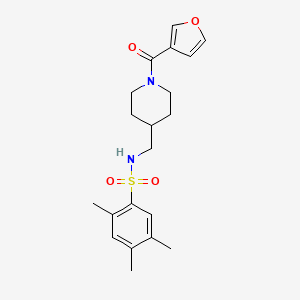
![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)

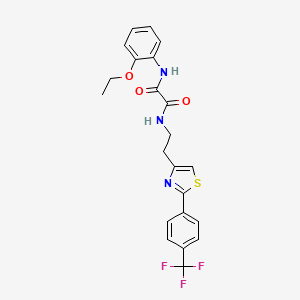
![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2609934.png)
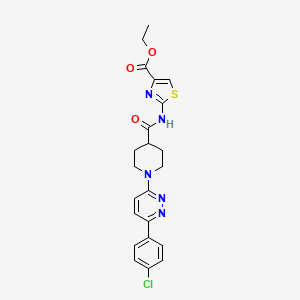
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)
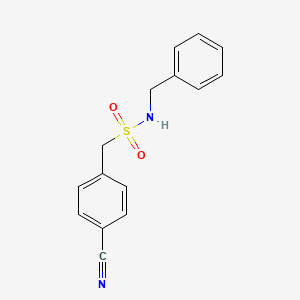
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B2609942.png)
